6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride
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Overview
Description
6-Methoxybicyclo[411]octan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by a methoxy group attached to a bicyclo[411]octane ring system, with an amine group at the 1-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.1]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the bicyclic compound.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amine groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride: A compound with a different bicyclic ring system and methoxy group position.
Uniqueness
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure and the position of the methoxy and amine groups. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
6-methoxybicyclo[4.1.1]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9-5-3-2-4-8(10,6-9)7-9;/h2-7,10H2,1H3;1H |
InChI Key |
JDEGOTLKMHCJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC(C1)(C2)N.Cl |
Origin of Product |
United States |
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